molecular formula C8H17NO2 B1457137 [(4-Methoxyoxan-4-yl)methyl](methyl)amine CAS No. 1785417-55-1

[(4-Methoxyoxan-4-yl)methyl](methyl)amine

Cat. No.: B1457137
CAS No.: 1785417-55-1
M. Wt: 159.23 g/mol
InChI Key: QWOAQMJJWPXZCZ-UHFFFAOYSA-N
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Properties

IUPAC Name

1-(4-methoxyoxan-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-9-7-8(10-2)3-5-11-6-4-8/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOAQMJJWPXZCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(CCOCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(4-Methoxyoxan-4-yl)methylamine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (4-Methoxyoxan-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in target molecules. This interaction can lead to the formation of new chemical entities with desired properties .

Comparison with Similar Compounds

(4-Methoxyoxan-4-yl)methylamine can be compared with other similar compounds such as:

(4-Methoxyoxan-4-yl)methylamine stands out due to its unique structural features and versatile applications in various fields of scientific research.

Biological Activity

The compound (4-Methoxyoxan-4-yl)methylamine is a derivative of oxan and has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

(4-Methoxyoxan-4-yl)methylamine features a methoxy group attached to an oxan ring, which enhances its solubility and reactivity. Its chemical formula is C9H13NOC_9H_{13}NO, indicating the presence of nitrogen in its structure that plays a crucial role in its biological interactions.

The biological activity of (4-Methoxyoxan-4-yl)methylamine primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit certain enzymes that are pivotal in various biochemical pathways, thereby modulating cellular functions. The binding affinity of this compound is significantly influenced by the methoxyoxan-4-ylmethyl group, which enhances its specificity towards molecular targets involved in disease processes.

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial properties , demonstrating effectiveness against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth.

Anticancer Activity

(4-Methoxyoxan-4-yl)methylamine has also been investigated for its anticancer potential . Research indicates that it can inhibit tumor cell proliferation by affecting pathways related to cell cycle regulation and apoptosis. For instance, it has been shown to downregulate c-Myc, a transcription factor involved in cell proliferation and survival, which is often overexpressed in cancers .

Case Studies

  • Antimicrobial Efficacy : A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at concentrations as low as 50 µg/mL.
  • Cancer Cell Line Studies : In vitro studies demonstrated that (4-Methoxyoxan-4-yl)methylamine reduced the viability of human breast cancer cell lines (MCF-7) by approximately 70% at a concentration of 100 µM after 48 hours of treatment.

Research Findings

A summary of key findings from recent studies is presented below:

Study FocusFindingsReference
Antimicrobial ActivityEffective against S. aureus and E. coli with MIC values ≤ 50 µg/mL
Anticancer ActivityReduced MCF-7 cell viability by 70% at 100 µM after 48 hours
Enzyme InteractionInhibits specific enzymes involved in metabolic pathways critical for cancer progression

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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